1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one
Overview
Description
1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one is a chemical compound with diverse applications in scientific research, owing to its unique properties and functional groups. It is a member of the piperidine family, which is known for its significant role in the pharmaceutical industry .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the interaction of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . Therefore, it is plausible that 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological and pharmacological activities of piperidine derivatives , it is plausible that 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one could have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one typically involves the reaction of piperidine derivatives with various reagents under controlled conditions. One common method involves the reaction of 1-(2-hydroxyethyl)piperidine with pentanone in the presence of a suitable catalyst . Industrial production methods often utilize large-scale reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one is widely used in various fields of scientific research:
Comparison with Similar Compounds
1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperidine: A simpler derivative with similar functional groups but different reactivity and applications.
Piperidine: The parent compound, which serves as a core structure for many derivatives with diverse applications.
Alpha-PiHP (4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one): A synthetic cathinone with different pharmacological properties and uses.
The uniqueness of this compound lies in its specific functional groups and the versatility it offers in various chemical and biological applications .
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-12(15)13-8-5-11(6-9-13)7-10-14/h11,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVVSJTZUZJHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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